molecular formula C20H23N3O3S2 B2847216 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 899982-76-4

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide

Cat. No.: B2847216
CAS No.: 899982-76-4
M. Wt: 417.54
InChI Key: BOIFGWVJDHOKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Benzo[b]thiophene Derivatives Synthesis : Research by Campaigne & Neiss (1965) explored the alkylation of cyanide ion with 3-chloromethylbenzo[b]thiophene, leading to the production of benzo[b]thiophene-3-acetonitrile and 2-cyano-3-methylbenzo[b]thiophene (Campaigne & Neiss, 1965).

  • Sulfonamide-Derived Compounds : Chohan & Shad (2011) synthesized sulfonamide-derived ligands and their metal complexes, which were characterized for their structure and bonding. They also showed moderate to significant antibacterial and good antifungal activity (Chohan & Shad, 2011).

  • N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide Synthesis : Darwish et al. (2014) focused on creating new heterocyclic compounds incorporating a sulfamoyl moiety for potential use as antimicrobial agents, demonstrating the versatility of related chemical structures (Darwish et al., 2014).

Biological Evaluation and Applications

  • Antimicrobial Activity : Ghorab et al. (2017) synthesized a series of sulfonamide compounds and evaluated their antibacterial and antifungal activities. They found that these compounds displayed interesting antimicrobial properties, with some showing higher activity compared to reference drugs (Ghorab et al., 2017).

  • Carbonic Anhydrase Inhibitors : Ulus et al. (2016) conducted a study on acridine-acetazolamide conjugates as inhibitors of carbonic anhydrases. They found that all investigated isoforms were inhibited in low micromolar and nanomolar ranges (Ulus et al., 2016).

  • Colorimetric Sensing of Fluoride Anions : Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and found that one of these compounds exhibited a drastic color transition in response to fluoride anions, indicating potential applications in colorimetric sensing (Younes et al., 2020).

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-13-14(2)27-20(18(13)12-21)22-19(24)15-8-10-17(11-9-15)28(25,26)23(3)16-6-4-5-7-16/h8-11,16H,4-7H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIFGWVJDHOKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.